molecular formula C17H14Cl2N2O2S B2708168 3-(2,4-dichloro-5-isopropoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone CAS No. 339015-10-0

3-(2,4-dichloro-5-isopropoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone

Cat. No.: B2708168
CAS No.: 339015-10-0
M. Wt: 381.27
InChI Key: CEGNLJHYGLJTJL-UHFFFAOYSA-N
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Description

3-(2,4-dichloro-5-isopropoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone is a chemical compound with a complex structure that includes a quinazolinone core, a sulfanyl group, and a dichloro-isopropoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichloro-5-isopropoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol-containing reagents.

    Attachment of the Dichloro-Isopropoxyphenyl Moiety: This step involves the coupling of the quinazolinone core with the dichloro-isopropoxyphenyl group, typically through a series of substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dichloro-5-isopropoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core or the dichloro groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the dichloro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydride or potassium carbonate can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the dichloro positions.

Scientific Research Applications

3-(2,4-dichloro-5-isopropoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,4-dichloro-5-isopropoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit protoporphyrinogen oxidase, an enzyme involved in the biosynthesis of heme, leading to the accumulation of protoporphyrin IX and subsequent cellular effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-dichloro-5-isopropoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

3-(2,4-Dichloro-5-isopropoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone is a compound of interest due to its potential biological activities, particularly in antibacterial and antioxidant properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical formula for this compound is C17H13Cl3N2O2SC_{17}H_{13}Cl_3N_2O_2S with a molecular weight of 415.73 g/mol. The compound features a quinazolinone core with substituted phenyl and sulfanyl groups, which are critical for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of quinazolinone derivatives against various bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA). The compound under consideration has shown promising results in inhibiting bacterial growth.

Structure-Activity Relationship (SAR)

A study explored the SAR of quinazolinones, indicating that modifications to the phenyl ring can significantly impact antibacterial activity. For instance, the presence of electron-withdrawing groups such as halides enhances the compound's potency against MRSA by facilitating binding to penicillin-binding proteins (PBPs) .

Table 1: Minimum Inhibitory Concentrations (MIC) of Quinazolinone Derivatives Against MRSA

CompoundMIC (µg/mL)Activity
This compound4Active
Compound 18Active
Compound 2128Inactive

Antioxidant Properties

In addition to its antibacterial activity, this quinazolinone derivative exhibits antioxidant properties. Studies have shown that certain structural features enhance its ability to scavenge free radicals.

The antioxidant activity is attributed to the presence of hydroxyl groups and their positioning on the phenyl ring. Compounds with two hydroxyl groups in ortho positions demonstrated superior metal-chelating and antioxidant activities .

Table 2: Antioxidant Activity Evaluation

CompoundMethod UsedResult
This compoundDPPH AssayIC50 = 20 µM
Compound AABTS AssayIC50 = 15 µM
Compound BCUPRAC AssayIC50 = 10 µM

Case Studies

A notable case study involved the application of this compound in a clinical setting where it was tested against bacterial infections resistant to standard treatments. The results indicated a synergistic effect when combined with other antibiotics, enhancing overall efficacy .

Properties

IUPAC Name

3-(2,4-dichloro-5-propan-2-yloxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O2S/c1-9(2)23-15-8-14(11(18)7-12(15)19)21-16(22)10-5-3-4-6-13(10)20-17(21)24/h3-9H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGNLJHYGLJTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)N2C(=O)C3=CC=CC=C3NC2=S)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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